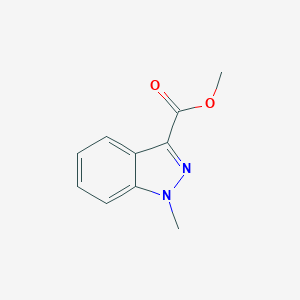

Methyl 1-methyl-1H-indazole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 1-methylindazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-12-8-6-4-3-5-7(8)9(11-12)10(13)14-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCWFNXKOCOIJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80552092 | |

| Record name | Methyl 1-methyl-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109216-60-6 | |

| Record name | Methyl 1-methyl-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of Methyl 1-methyl-1H-indazole-3-carboxylate reaction conditions

An In-Depth Technical Guide to the Synthesis of Methyl 1-methyl-1H-indazole-3-carboxylate

Abstract

This compound is a pivotal intermediate in the synthesis of various pharmacologically active molecules, most notably the 5-HT3 antagonist Granisetron, an essential antiemetic drug.[1] The synthesis of this compound, while conceptually straightforward, presents a significant chemical challenge: controlling the regioselectivity of the N-methylation on the indazole ring. This guide provides a detailed examination of the prevalent synthetic strategies, focusing on the critical reaction conditions that govern yield and isomeric purity. We will dissect two primary pathways: the N-methylation of a pre-formed ester intermediate and the direct, selective methylation of indazole-3-carboxylic acid. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the causality behind the experimental choices in synthesizing this key indazole derivative.

Introduction: The Synthetic Challenge

The indazole scaffold is a bicyclic aromatic heterocycle that can be considered a bioisostere of indole.[2] Its derivatives are of great interest in medicinal chemistry.[3][4][5] The core challenge in the synthesis of this compound lies in the N-methylation step. The indazole ring possesses two nitrogen atoms, N-1 and N-2, both of which are nucleophilic. Direct alkylation often leads to a mixture of N-1 and N-2 alkylated isomers, which can be difficult to separate and reduces the overall yield of the desired N-1 product.[1][2][6]

The thermodynamic stability generally favors the 1H-indazole tautomer, making the N-1 substituted product the more stable isomer.[2] However, reaction conditions can influence the kinetic versus thermodynamic product distribution. Therefore, a successful synthesis must employ conditions that decisively favor the formation of the N-1 methylated regioisomer.

Primary Synthetic Strategies

Two robust and well-documented pathways have emerged for the synthesis of this compound. The choice between them often depends on the scale of the reaction, desired purity, and safety considerations.

Pathway A: Esterification Followed by N-Methylation

This classic two-step approach is common in laboratory settings. It involves first synthesizing the methyl ester of the parent indazole and then performing the critical N-methylation step.

Caption: Workflow for Pathway A: Esterification followed by N-Methylation.

Step A1: Esterification of 1H-Indazole-3-carboxylic Acid

The initial step involves a standard Fischer esterification of the carboxylic acid. This is typically achieved by refluxing the acid in methanol with a strong acid catalyst.

Experimental Protocol (Thionyl Chloride Method):

-

Suspend Indazole-3-carboxylic acid (1 equivalent) in methanol at 0 °C.[7][8]

-

Slowly add thionyl chloride (SOCl₂) dropwise to the cooled suspension.[7][8]

-

After the addition is complete, heat the reaction mixture to reflux and maintain for approximately 1.5 to 5 hours.[7][8][9]

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure to remove excess methanol and SOCl₂.[7][8]

-

Neutralize the crude product with a saturated sodium bicarbonate solution.[7][8]

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or methylene chloride.[7][9]

-

Dry the combined organic layers over a drying agent (e.g., magnesium sulfate), filter, and concentrate in vacuo to yield Methyl 1H-indazole-3-carboxylate.[8][9]

Causality and Optimization: The choice of acid catalyst is critical for reaction efficiency. Thionyl chloride is highly effective as it reacts with methanol to form HCl in situ and methyl sulfite, which helps to drive the equilibrium toward the ester product. Other strong acids are also effective.

| Catalyst | Solvent | Conditions | Typical Yield | Reference |

| Thionyl Chloride | Methanol | Reflux, 1.5h | ~94% | [7][8] |

| Sulfuric Acid | Methanol | Reflux, 16h | 93% | [8] |

| Methanesulfonic Acid | Methanol | Reflux, 5h | 60% | [9] |

Step A2: N-Methylation of Methyl 1H-indazole-3-carboxylate

This is the regiochemistry-defining step. The strategy involves deprotonating the indazole nitrogen with a strong, non-nucleophilic base to form an indazolide anion, which then attacks a methylating agent in an SN2 reaction.

Experimental Protocol (Sodium Hydride Method):

-

Prepare a stirred suspension of 60% sodium hydride (NaH) (1.1 equivalents) in dry dimethylformamide (DMF).[10]

-

Add a solution of Methyl 1H-indazole-3-carboxylate (1 equivalent) in dry DMF dropwise to the NaH suspension at ambient temperature.[10] Hydrogen gas will evolve.

-

Once the hydrogen evolution ceases, add a solution of methyl iodide (CH₃I) (1.9 equivalents) in DMF dropwise.[10]

-

Stir the mixture for 15 minutes, then warm to 50°C for 30 minutes to ensure the reaction goes to completion.[10]

-

Cool the reaction to ambient temperature and quench by diluting with ice water.[10]

-

Extract the product with methylene chloride.[10]

-

Dry the organic extract (e.g., magnesium sulfate), concentrate, and purify the residual oil. Trituration with petroleum ether can be used to obtain a solid product.[10]

Causality and Optimization:

-

Base Selection: Sodium hydride (NaH) is an ideal base as it is strong enough to fully deprotonate the N-H proton and is non-nucleophilic, preventing side reactions. The resulting byproduct is H₂ gas, which is easily removed.

-

Solvent Effects: The choice of solvent is crucial for regioselectivity. While DMF is commonly used, studies have shown that using tetrahydrofuran (THF) in combination with NaH can lead to excellent (>99%) selectivity for the desired N-1 isomer.[2][11] This is attributed to the role of the sodium cation and its coordination state in the less polar THF, which sterically favors the attack at the more accessible N-1 position.

-

Methylating Agent: Methyl iodide is a highly reactive and effective methylating agent for this SN2 reaction.

Pathway B: Direct, Regioselective N-Methylation of Indazole-3-carboxylic Acid

This pathway is particularly attractive for industrial applications as it can be performed as a one-pot process and offers very high selectivity for the N-1 isomer, simplifying purification.[1] This method avoids the isolation of the ester intermediate and often uses safer and less expensive reagents.

Caption: Workflow for Pathway B: Direct N-Methylation of the Carboxylic Acid.

This process involves reacting indazole-3-carboxylic acid with a methylating agent in a polar solvent in the presence of an alkaline earth metal oxide or alkoxide.[1] This approach circumvents the use of hazardous alkali metals like sodium for generating alkoxides in situ.[1]

Experimental Protocol (Alkaline Earth Metal Base Method):

-

Add an alkaline earth metal base, such as barium oxide (BaO) or calcium methoxide (Ca(OMe)₂) (2 molar equivalents), to a suitable solvent like methanol or 1-propanol under a nitrogen atmosphere.[1]

-

Heat the mixture to reflux for approximately 2 hours.[1]

-

Add Indazole-3-carboxylic acid (1 equivalent) and continue to reflux for another 2 hours.[1]

-

Add a methylating agent, such as dimethyl sulfate (DMS) or iodomethane (2-3 equivalents), dropwise while maintaining reflux.[1]

-

Continue refluxing for several hours (e.g., 2-24 hours) until HPLC analysis shows high conversion to the 1-methyl isomer (1-MICA).[1]

-

Cool the mixture, add water, and adjust the pH to ~4 with an acid (e.g., HCl) to precipitate the product.[1]

-

Collect the solid by filtration, wash with a methanol-water mixture, and dry to obtain pure 1-Methyl-1H-indazole-3-carboxylic acid.[1]

Note: The direct product of this reaction is the carboxylic acid. If the final target is the methyl ester, a subsequent esterification step would be required.

Causality and Optimization: The high N-1 selectivity of this method is its primary advantage. The use of divalent alkaline earth metal cations (Ca²⁺, Ba²⁺) is thought to play a key role in coordinating with both the carboxylate and the indazole nitrogens, effectively blocking the N-2 position and directing the methylating agent to the N-1 position.

| Base | Methylating Agent | Solvent | Yield (1-MICA) | Purity (N-1 vs N-2) | Reference |

| Barium Oxide | Dimethyl Sulfate | 1-Propanol | 83.8% | 99.91% (N-1) | [1] |

| Calcium Methoxide | Iodomethane | Methanol | 65.4% | 99.88% (N-1) | [1] |

| Magnesium Ethoxide | Trimethyl Phosphate | 1-Propanol | 79.2% | 99.87% (N-1) | [1] |

Comparative Analysis of Synthetic Routes

| Feature | Pathway A (Ester First) | Pathway B (Direct Methylation) |

| Regioselectivity | Good to excellent; highly dependent on base/solvent combination (NaH/THF is optimal).[2][11] | Excellent; consistently high N-1 selectivity (>99%).[1] |

| Number of Steps | Two distinct, isolated steps to reach the final ester. | One-pot to the N-methylated acid, requiring a second step for esterification. |

| Industrial Viability | Moderate; may require chromatographic purification if selectivity is poor. | High; avoids hazardous reagents and provides high purity product via precipitation.[1] |

| Safety | Requires careful handling of pyrophoric NaH and evolution of H₂ gas.[10] | Avoids alkali metals; uses more manageable alkaline earth metal oxides/alkoxides.[1] |

| Purification | May require chromatography to remove the N-2 isomer. | Simple precipitation and washing are often sufficient.[1] |

Conclusion

The synthesis of this compound can be successfully achieved through multiple strategic pathways. For laboratory-scale synthesis where flexibility is key, Pathway A offers a reliable method. The critical insight for this route is the use of a sodium hydride base in THF to maximize N-1 regioselectivity in the methylation step.[2][11]

For applications demanding high purity, scalability, and enhanced safety, Pathway B presents a superior alternative. The use of alkaline earth metal bases provides a robust and highly selective method for direct N-1 methylation of the indazole-3-carboxylic acid core, making it an ideal choice for industrial production and process chemistry.[1] The selection of the appropriate pathway ultimately depends on the specific objectives of the synthesis, balancing factors of scale, cost, purity requirements, and safety protocols.

References

- 1. EP1484321A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 3. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. bloomtechz.com [bloomtechz.com]

- 6. Buy methyl 1H-indazole-3-carboxylate | 43120-28-1 [smolecule.com]

- 7. 1H-indazole-3-carboxylic acid methyl ester | 43120-28-1 [chemicalbook.com]

- 8. 1H-indazole-3-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. prepchem.com [prepchem.com]

- 11. researchgate.net [researchgate.net]

Spectroscopic Characterization of Methyl 1-methyl-1H-indazole-3-carboxylate: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for Methyl 1-methyl-1H-indazole-3-carboxylate (C₁₀H₁₀N₂O₂), a key intermediate in the synthesis of various biologically active molecules. A thorough understanding of its spectral characteristics is paramount for researchers in medicinal chemistry and drug development to ensure structural integrity and purity. This document outlines the experimental procedures and detailed interpretation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Spectroscopic Rationale

The structural elucidation of this compound relies on the precise application of spectroscopic techniques. The key structural features to be confirmed are the N-methylated indazole core and the methyl ester group at the 3-position. NMR spectroscopy will confirm the connectivity and chemical environment of each proton and carbon atom, while mass spectrometry will determine the molecular weight and fragmentation pattern, confirming the overall structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are essential for unambiguous characterization.

Experimental Protocol: NMR Data Acquisition

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Instrumentation: Spectra are acquired on a 400 MHz NMR spectrometer.

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 16 ppm

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

The following diagram illustrates the workflow for NMR analysis:

Caption: Workflow for NMR data acquisition and analysis.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.21 | d | 8.0 | 1H | H-4 |

| 7.44 | d | 8.4 | 1H | H-7 |

| 7.35-7.27 | m | - | 2H | H-5, H-6 |

| 4.15 | s | - | 3H | N-CH₃ |

| 4.04 | s | - | 3H | O-CH₃ |

-

Aromatic Region (δ 7.27-8.21 ppm): The four protons on the benzene ring of the indazole core appear in this region. The downfield doublet at 8.21 ppm is assigned to H-4, which is deshielded by the neighboring nitrogen atom and the carbonyl group. The doublet at 7.44 ppm corresponds to H-7. The multiplet between 7.35 and 7.27 ppm accounts for the remaining two aromatic protons, H-5 and H-6.

-

Methyl Protons (δ 4.15 and 4.04 ppm): Two distinct singlets are observed, each integrating to three protons. The singlet at 4.15 ppm is assigned to the N-methyl group, as the protons are directly attached to the nitrogen atom of the indazole ring. The singlet at 4.04 ppm corresponds to the methyl ester protons, which are slightly more shielded.

The following diagram illustrates the proton assignments on the molecular structure:

Caption: ¹H NMR assignments for this compound.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 163.2 | C=O (ester) |

| 141.1 | C-7a |

| 134.5 | C-3 |

| 127.8 | C-5 |

| 124.7 | C-6 |

| 121.5 | C-4 |

| 109.8 | C-7 |

| 52.1 | O-CH₃ |

| 35.6 | N-CH₃ |

-

Carbonyl Carbon (δ 163.2 ppm): The ester carbonyl carbon appears at the most downfield position due to the strong deshielding effect of the two oxygen atoms.

-

Aromatic Carbons (δ 109.8-141.1 ppm): The six carbons of the indazole ring appear in this region. The chemical shifts are consistent with a substituted aromatic system.

-

Methyl Carbons (δ 52.1 and 35.6 ppm): The carbon of the ester methyl group (O-CH₃) is observed at 52.1 ppm, while the N-methyl carbon (N-CH₃) appears more upfield at 35.6 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common technique for volatile compounds like this compound.

Experimental Protocol: Mass Spectrometry

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is used.

GC Conditions:

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

-

Inlet Temperature: 250 °C

-

Oven Program: 100 °C hold for 2 min, then ramp to 280 °C at 15 °C/min, hold for 5 min.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-450

The workflow for GC-MS analysis is depicted below:

Caption: Workflow for GC-MS data acquisition and analysis.

Mass Spectrum and Interpretation

The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) at m/z 190, corresponding to its molecular weight.

Expected Fragmentation Pattern:

-

[M]⁺ (m/z 190): The molecular ion.

-

[M - 31]⁺ (m/z 159): Loss of the methoxy group (•OCH₃) from the ester.

-

[M - 59]⁺ (m/z 131): Loss of the entire carbomethoxy group (•COOCH₃). This would result in the formation of the stable 1-methyl-1H-indazole cation.

-

[m/z 130]: Loss of a hydrogen atom from the m/z 131 fragment.

Conclusion

The combined spectroscopic data from ¹H NMR, ¹³C NMR, and mass spectrometry provide a comprehensive and unambiguous structural confirmation of this compound. The presented data and interpretations serve as a reliable reference for researchers and scientists involved in the synthesis and application of this important chemical entity. Adherence to the described experimental protocols will ensure the acquisition of high-quality data for confident structural assignment and purity assessment.

A Senior Application Scientist's Guide to 1-Methyl-1H-indazole-3-carboxylate: Synthesis, Characterization, and Application as a Key Pharmaceutical Intermediate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. This technical guide provides an in-depth examination of 1-Methyl-1H-indazole-3-carboxylic acid and its related ester, Methyl 1-methyl-1H-indazole-3-carboxylate, which are pivotal intermediates in pharmaceutical manufacturing. With a primary focus on the synthesis of the antiemetic drug Granisetron, this document elucidates the critical synthetic pathways, including challenges in regioselectivity, and provides detailed, field-proven experimental protocols. We will explore the causality behind methodological choices, from starting materials to final purification, offering a comprehensive resource grounded in authoritative references for professionals in drug discovery and development.

The Indazole Scaffold: A Cornerstone of Modern Therapeutics

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is of significant interest in pharmaceutical research.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Several successful drugs, such as the antiemetic Granisetron and the oncology agent Axitinib, feature the indazole core, highlighting its importance in treating conditions ranging from chemotherapy-induced nausea to cancer.[2]

This guide focuses specifically on 1-Methyl-1H-indazole-3-carboxylic acid (1-MICA), a crucial building block for many of these therapies.[3] Understanding its synthesis and properties is fundamental for process chemists and medicinal chemists aiming to develop efficient and scalable routes to indazole-based active pharmaceutical ingredients (APIs).

Physicochemical Properties and Nomenclature

To ensure clarity, it is essential to distinguish between the primary acid intermediate and its ester precursors. The synthetic pathway often involves the manipulation of these three key compounds.

| Property | Indazole-3-carboxylic Acid (ICA) | Methyl 1H-indazole-3-carboxylate | 1-Methyl-1H-indazole-3-carboxylic Acid (1-MICA) |

| CAS Registry Number | 4498-67-3 | 43120-28-1 | 50890-83-0 |

| Molecular Formula | C₈H₆N₂O₂ | C₉H₈N₂O₂ | C₉H₈N₂O₂ |

| Molecular Weight | 162.15 g/mol | 176.17 g/mol [4] | 176.17 g/mol [5] |

| Appearance | White to off-white solid | White to light yellow crystalline powder[1] | White to off-white crystalline powder[6] |

| Melting Point | 262-263.5 °C[7] | 162-163 °C[8] | 213-218 °C[6] |

| Solubility | Poor in most organic solvents | Soluble in methanol[6] | Soluble in methanol |

Spectroscopic Characterization: The successful synthesis and purification of these intermediates are validated through standard analytical techniques. For instance, the ¹H NMR spectrum of Methyl 1H-indazole-3-carboxylate provides a clear diagnostic signature.

-

¹H NMR (300 MHz, DMSO-d₆): δ 13.91 (s, 1H, NH), 8.06 (d, J = 8.2 Hz, 1H, Ar-H), 7.65 (d, J = 8.4 Hz, 1H, Ar-H), 7.44 (ddd, J = 8.3, 6.9, 1.1 Hz, 1H, Ar-H), 7.30 (dd, J = 7.9, 6.9, 0.9 Hz, 1H, Ar-H), 3.92 (s, 3H, OCH₃).[9]

Synthetic Pathways and Mechanistic Considerations

The primary challenge in synthesizing 1-MICA is achieving regioselective methylation at the N1 position of the indazole ring. Direct methylation of Indazole-3-carboxylic acid often yields an undesired mixture of N1 and N2 isomers, complicating purification and reducing overall yield.[10] Two robust strategies have been developed to overcome this.

Pathway A: The Stepwise Esterification-Methylation-Hydrolysis Route

This three-step pathway offers excellent control over regioselectivity by first protecting the carboxylic acid as a methyl ester. This modification alters the electronic properties and steric environment of the indazole nitrogens, favoring methylation at the N1 position.

Caption: Workflow for the three-step synthesis of 1-MICA.

Experimental Protocol: Pathway A

Step 1: Esterification of Indazole-3-carboxylic Acid [9]

-

Rationale: The carboxylic acid is converted to a methyl ester to prevent unwanted side reactions during the subsequent N-methylation step. Thionyl chloride in methanol is an efficient method for this transformation, generating the reactive acid chloride in situ, which is then trapped by methanol.

-

Materials: Indazole-3-carboxylic acid (1.0 eq), Methanol (10 vol), Thionyl chloride (3.0 eq).

-

Procedure:

-

Suspend Indazole-3-carboxylic acid in methanol in a round-bottom flask equipped with a reflux condenser and stir under an inert atmosphere (N₂).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, warm the mixture to reflux and heat for 1.5-2 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture and concentrate under reduced pressure to remove excess methanol and SOCl₂.

-

-

Work-up and Purification:

-

Dissolve the crude residue in ethyl acetate.

-

Carefully neutralize by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 1H-indazole-3-carboxylate as a white solid. A typical yield is >90%.[9]

-

Step 2: N-Methylation of Methyl 1H-indazole-3-carboxylate [11]

-

Rationale: A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the N1-H of the indazole ring, forming the corresponding sodium salt. This anion then acts as a nucleophile, attacking the electrophilic methyl iodide to form the N-methylated product. Dimethylformamide (DMF) is an ideal polar aprotic solvent for this reaction.

-

Materials: Methyl 1H-indazole-3-carboxylate (1.0 eq), Sodium hydride (60% dispersion in oil, 1.1 eq), Methyl iodide (1.9 eq), Anhydrous DMF.

-

Procedure:

-

To a stirred suspension of NaH in anhydrous DMF at room temperature, add a solution of Methyl 1H-indazole-3-carboxylate in DMF dropwise. Hydrogen gas will evolve.

-

Stir the mixture until gas evolution ceases (approx. 30 minutes).

-

Add a solution of methyl iodide in DMF dropwise.

-

Warm the reaction mixture to 50 °C for 30-60 minutes to ensure complete reaction.

-

-

Work-up and Purification:

-

Cool the reaction and carefully quench by pouring it into ice water.

-

Extract the aqueous mixture with dichloromethane or ethyl acetate (3x).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

The residual oil can be purified by recrystallization from a solvent like isooctane to yield this compound.

-

Step 3: Saponification to 1-Methyl-1H-indazole-3-carboxylic Acid (1-MICA) [12]

-

Rationale: The final step is a standard ester hydrolysis (saponification) using a strong base like sodium hydroxide to convert the methyl ester back to the carboxylic acid.

-

Materials: this compound (1.0 eq), 2N Sodium hydroxide solution, Methanol.

-

Procedure:

-

Dissolve the methylated ester in a mixture of methanol and 2N NaOH solution.

-

Heat the mixture at reflux for 2 hours.

-

Cool the solution to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to a pH of ~2-3 with concentrated HCl.

-

The white precipitate of 1-MICA is collected by filtration, washed with cold water, and dried under vacuum.

-

Pathway B: Direct Regioselective N-Methylation

For industrial-scale synthesis, a more direct one-pot process is often preferred. Patents describe methods for the direct methylation of Indazole-3-carboxylic acid with high selectivity for the N1 position.[10][13] This is achieved by carefully selecting the base and solvent system.

Caption: Direct methylation yielding primarily the desired N1 isomer.

Experimental Protocol: Pathway B (Adapted from Patent Literature) [10]

-

Rationale: The use of an alkali metal alkoxide or carbonate in a polar aprotic solvent favors the formation of the thermodynamically more stable N1-methylated product. Dimethyl sulfate is a cost-effective and highly reactive methylating agent.

-

Materials: Indazole-3-carboxylic acid (1.0 eq), Potassium carbonate (or Sodium methoxide, 2.0 eq), Dimethyl sulfate (2.0 eq), Anhydrous Methanol.

-

Procedure:

-

Add sodium methoxide or potassium carbonate to anhydrous methanol and heat the mixture to reflux.

-

Add Indazole-3-carboxylic acid portion-wise to the refluxing mixture.

-

After the addition is complete, add dimethyl sulfate dropwise over 2 hours while maintaining reflux.

-

Continue refluxing for an additional 1-2 hours after the addition is complete. Monitor the reaction by HPLC to confirm the consumption of starting material and check the ratio of 1-MICA to 2-MICA.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Add water and adjust the pH to ~14 with a 46% aqueous NaOH solution to hydrolyze any remaining dimethyl sulfate.

-

Extract the aqueous phase with a non-polar solvent (e.g., toluene) to remove organic impurities.

-

Carefully acidify the aqueous phase with concentrated HCl to a pH of ~2 to precipitate the product.

-

Filter the solid, wash with water, and dry to yield 1-MICA with a typical purity of >99% and a N1/N2 isomer ratio exceeding 99:1.[10]

-

Application in Granisetron Synthesis

1-MICA is the immediate precursor to Granisetron. The final synthetic step is a classical amide bond formation, coupling 1-MICA with the bicyclic amine fragment.[14][15]

Caption: Final stage of Granisetron synthesis from 1-MICA.

Experimental Protocol: Synthesis of Granisetron [15]

-

Rationale: The carboxylic acid of 1-MICA is not sufficiently electrophilic to react directly with the amine. It must first be "activated" by converting it into a more reactive species, typically an acid chloride. This highly electrophilic intermediate readily undergoes nucleophilic attack by the amine to form the stable amide bond of Granisetron.

-

Materials: 1-MICA (1.0 eq), Oxalyl chloride (1.2 eq), Catalytic DMF, Anhydrous Dichloromethane (DCM), endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine (1.0 eq), Triethylamine (Et₃N, 2.0 eq).

-

Procedure:

-

Suspend 1-MICA in anhydrous DCM under an inert atmosphere.

-

Add a catalytic amount of DMF (1-2 drops).

-

Add oxalyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours until a clear solution of the acid chloride is formed.

-

In a separate flask, dissolve the bicyclic amine and triethylamine in anhydrous DCM.

-

Cool the amine solution to 0 °C and slowly add the freshly prepared acid chloride solution.

-

Stir the reaction at room temperature overnight.

-

-

Work-up and Purification:

-

Wash the reaction mixture with water and then with brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude Granisetron can be purified by column chromatography or by recrystallization to yield the final API. The hydrochloride salt is often prepared for formulation.[15]

-

Safety and Handling

Both 1-MICA and its ester precursors are chemical irritants. Adherence to standard laboratory safety protocols is mandatory.

-

Hazard Identification: Harmful if swallowed. Causes skin irritation and serious eye irritation.[16][17][18]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[17]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust. Avoid contact with skin and eyes.[16]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[16]

Conclusion

This compound and its parent acid, 1-MICA, are not merely laboratory curiosities; they are indispensable intermediates in the production of life-altering medications. A thorough understanding of their synthesis, particularly the nuances of achieving high regioselectivity during N-methylation, is critical for efficient and scalable pharmaceutical manufacturing. The protocols and insights provided in this guide serve as a robust foundation for researchers and process chemists working to harness the therapeutic potential of the indazole scaffold.

References

- 1. 1H-Indazole-3-Carboxylic Acid Methyl Ester - Natural Micron Pharm Tech [nmpharmtech.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. methyl 1H-indazole-3-carboxylate | C9H8N2O2 | CID 657476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Methyl-1-H-indazole-3-carboxylic acid | 50890-83-0 | IM25861 [biosynth.com]

- 6. innospk.com [innospk.com]

- 7. CN1451660A - Process for preparing granisetron and its salt - Google Patents [patents.google.com]

- 8. echemi.com [echemi.com]

- 9. 1H-indazole-3-carboxylic acid methyl ester | 43120-28-1 [chemicalbook.com]

- 10. EP1484321A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

- 11. prepchem.com [prepchem.com]

- 12. prepchem.com [prepchem.com]

- 13. EP1484321A8 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. newdrugapprovals.org [newdrugapprovals.org]

- 16. fishersci.co.uk [fishersci.co.uk]

- 17. file.medchemexpress.com [file.medchemexpress.com]

- 18. tcichemicals.com [tcichemicals.com]

The Crystalline Architecture of 1-Methyl-1H-indazole-3-carboxylic Acid: A Guide for Drug Discovery and Development

Introduction: The Significance of the Indazole Scaffold in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is a cornerstone of modern medicinal chemistry.[1][2] Recognized as a "privileged scaffold," its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][2][3] This has led to the development of numerous indazole-containing therapeutic agents.[4] The compound at the center of this guide, 1-Methyl-1H-indazole-3-carboxylic acid, is not only a key pharmaceutical intermediate but is also known as Granisetron Impurity D, a related substance to the 5-HT3 receptor antagonist Granisetron, which is used to prevent nausea and vomiting caused by cancer therapy.[5][6][7]

Understanding the precise three-dimensional structure of such molecules is paramount for drug development professionals. It allows for the rational design of more potent and selective drug candidates, provides insights into structure-activity relationships (SAR), and helps in understanding potential interactions with biological targets. This technical guide provides an in-depth analysis of the crystal structure of 1-Methyl-1H-indazole-3-carboxylic acid, offering a detailed experimental workflow for its determination and a thorough examination of its structural features.

Part 1: Elucidating the Crystal Structure: A Methodological Workflow

The determination of a small molecule's crystal structure via single-crystal X-ray diffraction is a multi-stage process that demands precision at every step.[8][9] The workflow outlined below represents a robust, self-validating system for obtaining high-quality crystallographic data.

Crystal Growth: The Foundation of a Successful Analysis

The journey to a crystal structure begins with the growth of a high-quality single crystal. This is often the most challenging and critical step. The published method for 1-Methyl-1H-indazole-3-carboxylic acid involved the slow evaporation of a petroleum/methanol solution to yield colorless blocks suitable for diffraction.[7]

Step-by-Step Protocol for Crystal Growth (Slow Evaporation):

-

Purity is Paramount: Begin with a highly purified sample of 1-Methyl-1H-indazole-3-carboxylic acid. Impurities can inhibit or disrupt the crystal lattice formation.[10]

-

Solvent Selection: Prepare a saturated or near-saturated solution of the compound in a suitable solvent system (e.g., a petroleum/methanol mixture). The ideal solvent is one in which the compound has moderate solubility.

-

Controlled Evaporation: Transfer the solution to a clean vial. Cover the vial with a cap or parafilm pierced with a few small holes. This allows for slow, controlled evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature.

-

Monitoring: Observe the vial periodically over several days to weeks for the formation of well-defined single crystals. Ideal crystals for diffraction are typically 0.1-0.3 mm in size.[11]

Diagram of the Crystallization Process

Caption: Workflow for growing single crystals via slow evaporation.

Single-Crystal X-ray Diffraction: Data Acquisition and Processing

Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis to determine the arrangement of its atoms.[12]

Step-by-Step Protocol for Data Collection and Structure Solution:

-

Crystal Mounting: A single, defect-free crystal is carefully mounted on a goniometer head, which allows for precise rotation in the X-ray beam.[11]

-

Data Collection: The mounted crystal is placed in a diffractometer (e.g., an Enraf–Nonius CAD-4, as used in the reference study) and cooled to a specific temperature (293 K in this case) to minimize thermal vibrations.[7][13] The crystal is then irradiated with a monochromatic X-ray beam (Mo Kα radiation, λ = 0.71073 Å).[13] As the crystal rotates, a series of diffraction patterns are collected by a detector.[14]

-

Data Processing: The collected raw diffraction images are processed using specialized software. This involves:

-

Indexing: Determining the unit cell parameters and crystal lattice symmetry.

-

Integration: Measuring the intensity of each diffraction spot.

-

Scaling and Merging: Applying corrections for experimental factors (like absorption) and merging redundant measurements to create a final reflection file.[8]

-

-

Structure Solution: The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured.[8] For small molecules like this, direct methods are typically employed to generate an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares method, adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.[13] The quality of the final model is assessed by metrics such as the R-factor.[13]

Diagram of the Structure Determination Workflow

Caption: The workflow for single-crystal X-ray structure determination.

Part 2: Analysis of the Crystal Structure of 1-Methyl-1H-indazole-3-carboxylic Acid

The crystallographic analysis of the title compound reveals a monoclinic crystal system with the space group P2₁/n.[5] A key finding is that the asymmetric unit contains two independent molecules of 1-Methyl-1H-indazole-3-carboxylic acid.[13]

Crystallographic Data Summary

The fundamental parameters defining the crystal lattice are summarized below.

| Parameter | Value | Reference |

| Chemical Formula | C₉H₈N₂O₂ | [13] |

| Molecular Weight | 176.17 g/mol | [13] |

| Crystal System | Monoclinic | [13] |

| Space Group | P2₁/n | [5] |

| a (Å) | 7.5470 (15) | [13] |

| b (Å) | 14.873 (3) | [13] |

| c (Å) | 14.924 (3) | [13] |

| β (°) | 93.10 (3) | [13] |

| Volume (ų) | 1672.7 (6) | [13] |

| Z (molecules/unit cell) | 8 | [13] |

| Temperature (K) | 293 (2) | [13] |

| Radiation | Mo Kα (λ = 0.71073 Å) | [5] |

| Final R-factor | 0.058 | [13] |

Molecular Geometry and Supramolecular Assembly

The most striking feature of the crystal packing is the formation of inversion dimers.[13] The two independent molecules in the asymmetric unit each form a centrosymmetric dimer with an adjacent molecule through strong O—H···O hydrogen bonds between their carboxylic acid groups.[7][13] This is a very common and stable motif for carboxylic acids in the solid state.

In addition to this primary interaction, a weaker C—H···O interaction is also observed, further stabilizing the crystal lattice.[13] These intermolecular forces dictate the physical properties of the compound, such as its melting point and solubility, and can provide a model for how the molecule might interact with biological macromolecules.

Diagram of Key Intermolecular Interactions

Caption: Key hydrogen bonding interactions in the crystal structure.

Conclusion: Structural Insights for Pharmaceutical Science

The detailed crystal structure of 1-Methyl-1H-indazole-3-carboxylic acid provides a definitive three-dimensional blueprint of this important pharmaceutical intermediate. The analysis confirms the molecular connectivity and reveals a robust supramolecular assembly dominated by classic carboxylic acid dimerization via strong O—H···O hydrogen bonds. For researchers in drug development, this structural data is invaluable. It provides a precise geometric model for computational studies, aids in understanding the physicochemical properties of the solid state, and serves as a crucial reference standard for the analysis of Granisetron and related compounds. The methodologies detailed herein represent a standard, high-integrity approach to small molecule crystallography, applicable to a wide range of compounds of pharmaceutical interest.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Granisetron EP Impurity D | 50890-83-0 [chemicea.com]

- 6. veeprho.com [veeprho.com]

- 7. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fiveable.me [fiveable.me]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 13. creative-biostructure.com [creative-biostructure.com]

- 14. youtube.com [youtube.com]

A Technical Guide to the Chemical Properties and Synthetic Utility of Methyl 1-methyl-1H-indazole-3-carboxylate

Introduction

Methyl 1-methyl-1H-indazole-3-carboxylate is a heterocyclic organic compound featuring a bicyclic indazole core. The indazole scaffold, comprising a fused benzene and pyrazole ring, is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets.[1][2] This compound is not merely of academic interest; it serves as a crucial and versatile intermediate in the synthesis of complex, pharmacologically active molecules.[1] Its primary significance lies in its role as a stable, derivable precursor for N-1 methylated indazole-3-carboxylic acid, a key component in the synthesis of prominent pharmaceuticals, including the antiemetic drug Granisetron.[3][4] This guide provides an in-depth exploration of its synthesis, physicochemical properties, chemical reactivity, and applications for researchers and professionals in drug development.

Synthesis and Manufacturing: The Challenge of Regioselectivity

The synthesis of this compound presents a classic challenge in heterocyclic chemistry: controlling the regioselectivity of N-alkylation. The indazole ring possesses two nucleophilic nitrogen atoms (N-1 and N-2), and alkylation often yields a mixture of both isomers.[1][3][5] The thermodynamically more stable N-1 isomer is typically the desired product for many pharmaceutical applications. Therefore, synthetic strategies are designed to maximize its formation.

A prevalent and effective laboratory-scale approach involves a two-step process starting from indazole-3-carboxylic acid. This method separates the esterification and N-methylation steps, allowing for greater control over the final product.

Caption: General two-step synthetic workflow.

Experimental Protocol: Two-Step Synthesis

This protocol first creates the methyl ester from the corresponding carboxylic acid, which is then selectively methylated at the N-1 position.

Step 1: Esterification of 1H-Indazole-3-carboxylic Acid [6]

-

Suspend 1H-indazole-3-carboxylic acid (1.0 eq) in methanol (approx. 10 mL per gram of acid) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (SOCl₂) (3.0 eq) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 1.5-2 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture and concentrate it under reduced pressure to remove excess methanol and SOCl₂.

-

Neutralize the crude residue by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 1H-indazole-3-carboxylate as a white to off-white solid.[6][7]

Causality: The use of thionyl chloride with methanol generates methyl chlorosulfite in situ, which protonates the carbonyl oxygen, rendering the carbonyl carbon highly electrophilic for attack by methanol. This is a standard and high-yielding method for esterification.

Step 2: N-Methylation of Methyl 1H-indazole-3-carboxylate [8]

-

To a flame-dried, three-necked flask under a nitrogen atmosphere, add a 60% oil dispersion of sodium hydride (NaH) (1.1 eq) suspended in anhydrous dimethylformamide (DMF).

-

Prepare a solution of Methyl 1H-indazole-3-carboxylate (1.0 eq) in anhydrous DMF and add it dropwise to the stirred NaH suspension at room temperature. Hydrogen gas will evolve.

-

Once hydrogen evolution ceases, add a solution of methyl iodide (MeI) (1.9 eq) in DMF dropwise to the reaction mixture.

-

Stir the mixture for 15 minutes, then warm to 50 °C for 30 minutes to ensure the reaction goes to completion.

-

Cool the mixture to ambient temperature and quench the reaction by pouring it into ice-water.

-

Extract the product with methylene chloride (2 x 100 mL).

-

Dry the combined organic extracts over magnesium sulfate, filter, and concentrate under reduced pressure to yield a residual oil.

-

Purify the oil by triturating with petroleum ether to precipitate the product. Collect the solid by filtration to obtain this compound.[8] Further purification can be achieved by recrystallization from isooctane.[8]

Causality: Sodium hydride is a strong, non-nucleophilic base that deprotonates the indazole N-1 position to form the corresponding sodium salt. This greatly increases the nucleophilicity of the nitrogen, facilitating an SN2 reaction with the electrophilic methyl iodide. DMF is an ideal polar aprotic solvent that solvates the cation (Na⁺) but not the indazole anion, enhancing its reactivity.

Physicochemical and Spectroscopic Profile

The compound is a solid at room temperature and possesses distinct spectroscopic signatures that allow for its unambiguous identification.

| Property | Data | Reference |

| Molecular Formula | C₁₀H₁₀N₂O₂ | - |

| Molecular Weight | 190.20 g/mol | - |

| Appearance | Solid | [8] |

| Melting Point | 78-79 °C (recrystallized from isooctane) | [8] |

| Solubility | Slightly soluble in chloroform and methanol | [5] |

Spectroscopic Analysis

While a complete, formally published spectrum for this specific compound is not available in the cited literature, its structure allows for the confident prediction of its key spectroscopic features based on well-established principles and data from closely related analogs.

-

¹H NMR Spectroscopy : The spectrum is expected to show distinct signals for the aromatic protons on the benzene ring (typically between 7.0-8.2 ppm), a sharp singlet for the N-methyl group (N-CH₃) around 4.1-4.3 ppm, and another sharp singlet for the ester methyl group (O-CH₃) around 3.9-4.0 ppm. The N-methyl signal is a key diagnostic peak confirming successful methylation.[9]

-

¹³C NMR Spectroscopy : The carbon spectrum should reveal signals for the aromatic carbons, the ester carbonyl carbon (C=O) typically above 160 ppm, and two distinct signals for the N-methyl and O-methyl carbons in the aliphatic region (typically 35-55 ppm).

-

Infrared (IR) Spectroscopy : The IR spectrum will be dominated by a strong carbonyl (C=O) stretching vibration from the ester group, typically found around 1700-1725 cm⁻¹. Other characteristic peaks include C-H stretches for the aromatic and methyl groups, and C=C and C-N stretching vibrations from the heterocyclic ring system.[10][11]

-

Mass Spectrometry (MS) : The electron impact (EI) mass spectrum should show a clear molecular ion (M⁺) peak at m/z = 190. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Chemical Reactivity and Synthetic Utility

The primary utility of this compound stems from its function as a stable, protected form of 1-methyl-1H-indazole-3-carboxylic acid. The ester group can be easily modified, making it a versatile synthetic node.

Caption: Key reactions of the title compound.

Ester Hydrolysis

The most critical reaction of this compound is its hydrolysis to the corresponding carboxylic acid, 1-MICA. This transformation is typically achieved under basic conditions.

Protocol: Saponification to 1-Methyl-1H-indazole-3-carboxylic Acid (1-MICA) [12]

-

Dissolve this compound (1.0 eq) in a mixture of methanol and 2N aqueous sodium hydroxide (NaOH) solution.

-

Heat the solution at reflux for 2 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, acidify the mixture with a suitable acid (e.g., HCl) to a pH of ~3-4, which will precipitate the carboxylic acid product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 1-MICA.

This hydrolysis unlocks the functionality of the carboxylic acid, which can then be used in subsequent coupling reactions.

Application in Amide Synthesis: The Path to Granisetron

1-MICA, produced from the hydrolysis of its methyl ester, is a direct precursor to the 5-HT₃ antagonist Granisetron, used to prevent chemotherapy-induced nausea and vomiting.[3][4] The synthesis involves activating the carboxylic acid and coupling it with the requisite amine.

Caption: Role as an intermediate for Granisetron.

The coupling process typically involves converting 1-MICA to a more reactive species, such as an acid chloride, which then readily reacts with the amine (endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine) to form the final amide bond of Granisetron.[4]

Conclusion

This compound is more than a simple heterocyclic compound; it is a strategically designed building block that effectively solves the challenge of regioselective N-1 methylation of the indazole core. Its synthesis is well-established, and its chemical properties are defined by the reactivity of the ester functional group and the stability of the N-methylated indazole ring. Its primary value lies in its role as a stable, purifiable intermediate that can be readily converted to 1-methyl-1H-indazole-3-carboxylic acid, a critical precursor for the synthesis of Granisetron and other valuable, biologically active molecules. This makes it an indispensable tool for researchers and scientists in the field of medicinal chemistry and drug development.

References

- 1. N-methyl-1H-indazole-3-carboxamide|946343-59-5 [benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP1484321A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

- 4. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

- 5. Buy methyl 1H-indazole-3-carboxylate | 43120-28-1 [smolecule.com]

- 6. 1H-indazole-3-carboxylic acid methyl ester | 43120-28-1 [chemicalbook.com]

- 7. 1H-Indazole-3-Carboxylic Acid Methyl Ester - Natural Micron Pharm Tech [nmpharmtech.com]

- 8. prepchem.com [prepchem.com]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. rsc.org [rsc.org]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. prepchem.com [prepchem.com]

The Pivotal Role of Methyl 1-methyl-1H-indazole-3-carboxylate in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Indazole Scaffold as a Privileged Motif in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a prime example of such a "privileged scaffold".[1][2] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a versatile template for drug design.[3][4] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, anti-HIV, and antitumor effects.[2][3] This has culminated in the successful development of several FDA-approved drugs containing the indazole core, such as the multi-kinase inhibitor Pazopanib and the antiemetic Granisetron.[1]

This technical guide delves into the specific and critical role of a key derivative, methyl 1-methyl-1H-indazole-3-carboxylate , as a pivotal building block in the synthesis of diverse and significant therapeutic agents. We will explore its synthesis, chemical properties, and its application as a versatile starting material for creating potent and selective modulators of various biological pathways. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the utility of this important synthetic intermediate.

Chemical Properties and Synthesis of the Core Intermediate

This compound is a stable, crystalline solid that serves as a crucial intermediate in multi-step synthetic pathways.[5] Its structure features the N-methylated indazole core with a methyl ester at the 3-position, providing two key points for chemical modification: the ester group and the aromatic ring system.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process starting from indazole-3-carboxylic acid. The first step involves the esterification of the carboxylic acid, followed by the regioselective N-methylation of the indazole ring.

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol: Synthesis of this compound

The following protocol provides a detailed, step-by-step methodology for the laboratory-scale synthesis of the title compound.

Step 1: Esterification of Indazole-3-carboxylic Acid

-

To a solution of indazole-3-carboxylic acid in methanol, slowly add thionyl chloride at 0°C.

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield methyl 1H-indazole-3-carboxylate.

Step 2: N-methylation of Methyl 1H-indazole-3-carboxylate

-

To a stirred suspension of sodium hydride in anhydrous dimethylformamide (DMF), add a solution of methyl 1H-indazole-3-carboxylate in DMF dropwise at room temperature.

-

Stir the mixture until the evolution of hydrogen gas ceases.

-

Add methyl iodide to the reaction mixture and continue stirring at room temperature for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Applications in Medicinal Chemistry: A Gateway to Diverse Therapeutics

The true value of this compound lies in its utility as a versatile precursor for a range of therapeutic agents. The ester functionality can be readily converted to an amide, providing a handle for introducing diverse substituents, while the indazole core serves as a critical pharmacophore for target engagement.

Serotonin 5-HT3 Receptor Antagonists: The Synthesis of Granisetron

One of the most prominent applications of this compound is in the synthesis of Granisetron, a potent and selective serotonin 5-HT3 receptor antagonist used for the prevention and treatment of chemotherapy-induced nausea and vomiting.

The synthesis involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by activation and amidation with the appropriate amine.

Caption: Synthetic route to Granisetron from the core intermediate.

This synthetic route highlights the importance of this compound as a key building block for accessing complex and clinically significant molecules.

Kinase Inhibitors: Targeting Cancer Progression

The indazole scaffold is a well-established pharmacophore in the design of kinase inhibitors. Derivatives of this compound have been explored as potent inhibitors of various kinases implicated in cancer, such as p21-activated kinase 1 (PAK1) and Aurora kinases.

The general strategy involves the conversion of the methyl ester to a diverse library of amides, allowing for the exploration of the chemical space around the core scaffold to optimize potency and selectivity.

Structure-Activity Relationship (SAR) Insights for PAK1 Inhibition:

Structure-activity relationship studies on 1H-indazole-3-carboxamide derivatives as PAK1 inhibitors have revealed several key features for potent inhibition.[6]

| Modification Site | Observation | Implication for Design |

| Amide Substituent | Bulky, hydrophobic groups are well-tolerated and can enhance potency. | Exploration of various aryl and heteroaryl substituents is a viable strategy for improving activity. |

| Indazole N1-position | Substitution is generally well-tolerated. | Allows for fine-tuning of physicochemical properties without significant loss of activity. |

| Indazole Ring | Substituents at the 5- and 6-positions can modulate activity and selectivity. | Provides an avenue for optimizing the inhibitor's interaction with the kinase active site. |

These SAR insights underscore the versatility of the this compound scaffold in generating libraries of compounds for screening against various kinase targets.

Cannabinoid Receptor Modulators: Exploring Neurological and Inflammatory Pathways

Derivatives of indazole-3-carboxamides have emerged as a significant class of synthetic cannabinoid receptor modulators.[7] These compounds often exhibit high affinity for the CB1 and CB2 receptors, which are key components of the endocannabinoid system involved in regulating a wide range of physiological processes, including pain, appetite, and immune function.

The conversion of this compound to various amides allows for the systematic exploration of SAR at the cannabinoid receptors. For instance, the nature of the N-alkyl or N-aryl substituent on the amide can dramatically influence potency and selectivity for CB1 versus CB2 receptors.

Molecular Interaction Insights:

Molecular docking studies have provided valuable insights into the binding of indazole-3-carboxamide derivatives to the cannabinoid receptors.[8] These studies suggest that the indazole core forms key hydrogen bonding and pi-stacking interactions within the receptor's binding pocket, while the amide substituent explores a more solvent-exposed region, allowing for significant structural diversity.

Conclusion and Future Perspectives

This compound has firmly established itself as a cornerstone intermediate in medicinal chemistry. Its straightforward synthesis and versatile reactivity provide a robust platform for the development of a wide array of therapeutic agents targeting diverse biological pathways. From the well-established antiemetic Granisetron to promising new kinase inhibitors and cannabinoid receptor modulators, the derivatives of this core scaffold continue to enrich the drug discovery pipeline.

Future research will likely focus on expanding the diversity of substituents appended to the indazole-3-carboxamide core, leveraging computational modeling and high-throughput screening to identify novel compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The continued exploration of the chemical space around this compound holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

- 1. bloomtechz.com [bloomtechz.com]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Methyl 1H-indazole-3-carboxylate | 43120-28-1 | FM131984 [biosynth.com]

- 5. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated, High-Yield Synthetic Route to Granisetron Utilizing 1-Methyl-1H-indazole-3-carboxylate Chemistry

Abstract

Granisetron is a potent and selective 5-hydroxytryptamine3 (5-HT3) receptor antagonist, indispensable for managing nausea and vomiting induced by chemotherapy and radiotherapy.[1][2] Its chemical architecture features a central amide linkage between a 1-methyl-1H-indazole-3-carboxylic acid (1-MICA) core and an endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine moiety.[1] The critical challenge in its synthesis lies in the efficient and high-yield formation of this sterically hindered amide bond. This application note presents a comprehensive, field-proven guide for the synthesis of Granisetron Hydrochloride. We will detail a robust pathway that proceeds through the activation of 1-MICA, a key intermediate derived from its corresponding ester or synthesized directly. The protocols provided are designed for scalability, safety, and high purity, incorporating in-process controls and a validated analytical method for final product verification, meeting the rigorous demands of pharmaceutical research and development.

Introduction: The Clinical and Chemical Landscape of Granisetron

Granisetron's therapeutic value is firmly established in oncology support, where it provides critical relief to patients undergoing emetogenic treatments.[1][3] The mechanism of action involves the blockade of 5-HT3 receptors both peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone of the brain.[1][4]

From a synthetic chemistry perspective, the molecule's interest lies in the convergence of two distinct and complex fragments: a planar aromatic indazole and a rigid, three-dimensional bicyclic amine. The primary synthetic objective is the creation of the amide bond (endo-1-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-indazole-3-carboxamide). While direct amidation of the parent ester, Methyl 1-methyl-1H-indazole-3-carboxylate, is chemically feasible, it often requires conditions that are suboptimal for large-scale production. A more efficient and widely adopted industrial strategy involves the use of the corresponding carboxylic acid (1-MICA), which is "activated" to facilitate a clean and rapid reaction with the amine.

This guide provides a detailed protocol for a preferred synthetic route, emphasizing mechanistic rationale, safety, and the generation of a final active pharmaceutical ingredient (API) of high purity.

Synthetic Strategy and Retrosynthetic Analysis

The most logical and efficient synthesis of Granisetron involves the disconnection of the central amide bond, identifying 1-Methyl-1H-indazole-3-carboxylic acid (1-MICA) and endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine as the two key synthons.

Caption: Retrosynthetic analysis of Granisetron.

Our strategy focuses on activating the carboxylic acid group of 1-MICA to form a highly reactive acyl chloride. This intermediate readily undergoes nucleophilic attack by the primary amine of the bicyclic partner to form the target amide bond with high efficiency.

Synthesis of Key Intermediate: 1-Methyl-1H-indazole-3-carboxylic acid (1-MICA)

The synthesis of 1-MICA is a critical first step. Historical methods involving the methylation of indazole-3-carboxylic acid (ICA) with hazardous reagents like sodium metal in methanol produced significant amounts of the undesired 2-methyl isomer.[5][6] The following protocol details a safer, more selective modern approach using an alkaline earth metal oxide, which minimizes isomer formation and improves overall yield and safety.[5][6]

Protocol 1: High-Selectivity N-Methylation of Indazole-3-carboxylic acid

This protocol describes the synthesis of 1-MICA from Indazole-3-carboxylic acid (ICA).

Materials:

-

Indazole-3-carboxylic acid (ICA)

-

Calcium Oxide (CaO)

-

Methanol (anhydrous)

-

Dimethyl sulfate (DMS)

-

Water (deionized)

-

Sodium Hydroxide (46% aq. solution)

-

Hydrochloric Acid (conc.)

-

Round-bottom flask with reflux condenser, magnetic stirrer, and heating mantle.

Procedure:

-

Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methanol (200 mL) and calcium oxide (10.5 g, 0.187 mol).

-

Addition of ICA: Stir the suspension and add Indazole-3-carboxylic acid (20 g, 0.123 mol).

-

Reflux: Heat the mixture to reflux and maintain for 2 hours.

-

Methylation: Cool the mixture slightly below reflux. Add dimethyl sulfate (31 g, 0.246 mol) dropwise over a period of 2 hours while maintaining a gentle reflux.

-

Reaction Monitoring: After the addition is complete, continue refluxing for an additional 1-2 hours. The reaction can be monitored by HPLC to confirm the consumption of ICA.

-

Work-up: Cool the reaction mixture to room temperature. Add water (200 mL).

-

Basification & Extraction: Adjust the pH to ~14 by slowly adding 46% aqueous sodium hydroxide. This dissolves the product and any unreacted ICA. Stir for 30 minutes. Filter the mixture to remove inorganic salts. Wash the filtrate with a non-polar solvent like toluene (2 x 100 mL) to remove organic impurities.

-

Precipitation: Transfer the aqueous layer to a clean flask and cool in an ice bath. Slowly add concentrated hydrochloric acid with vigorous stirring to adjust the pH to ~2-3. A white precipitate of 1-MICA will form.

-

Isolation: Stir the slurry in the ice bath for 1 hour. Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water (2 x 50 mL), and dry under vacuum at 60 °C to a constant weight.

Table 1: Expected Data for 1-Methyl-1H-indazole-3-carboxylic acid (1-MICA)

| Parameter | Expected Value | Reference |

| Appearance | White to off-white solid | [7] |

| Yield | 85-95% | [6] |

| Melting Point | ~210-214 °C | N/A |

| HPLC Purity | >99% (1-MICA), <0.5% (2-MICA) | [6] |

| Molecular Formula | C₉H₈N₂O₂ | [7] |

| Molecular Weight | 176.17 g/mol | [7] |

Core Synthesis: Amidation via Acid Chloride Activation

This section details the conversion of 1-MICA into Granisetron. The process involves two distinct chemical operations: the activation of the carboxylic acid and the subsequent coupling with the amine.

Caption: Experimental workflow for the synthesis of Granisetron base.

Protocol 2: Synthesis of Granisetron Free Base

Materials:

-

1-Methyl-1H-indazole-3-carboxylic acid (1-MICA)

-

Oxalyl chloride or Thionyl chloride

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Dichloromethane (DCM, anhydrous)

-

endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine

-

Triethylamine (TEA)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Reaction vessel under an inert atmosphere (Nitrogen or Argon).

Procedure:

-

Activation of 1-MICA:

-

In a dry, inerted flask, suspend 1-MICA (10.0 g, 56.8 mmol) in anhydrous DCM (150 mL).

-

Add a catalytic amount of DMF (2-3 drops).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (6.2 mL, 71.0 mmol) dropwise. Gas evolution (CO, CO₂) will be observed.

-

After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours, or until the reaction mixture becomes a clear solution, indicating the formation of the acid chloride.[8][9]

-

-

Coupling Reaction:

-

In a separate flask, dissolve endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine (9.55 g, 56.8 mmol) and triethylamine (11.9 mL, 85.2 mmol) in anhydrous DCM (100 mL).

-

Cool this amine solution to 0 °C.

-

Slowly add the previously prepared acid chloride solution to the amine solution dropwise over 1 hour, maintaining the temperature at 0-5 °C.

-

Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Monitor reaction completion by TLC or HPLC.

-

-

Work-up:

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 100 mL) to quench any remaining acid chloride and neutralize the triethylamine hydrochloride salt.

-

Wash with water (1 x 100 mL) and then with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Granisetron free base as a solid or viscous oil.

-

Final Salt Formation and Purification

The crude free base is converted to the more stable and water-soluble hydrochloride salt, which is the form used in pharmaceutical formulations.[2] Recrystallization is employed to achieve the high purity required for an API.

Protocol 3: Preparation and Purification of Granisetron Hydrochloride

Materials:

-

Crude Granisetron free base

-

Ethanol (absolute) or Toluene

-

Hydrochloric acid (concentrated or as a solution in ethanol/isopropanol)

-

Filtration apparatus

Procedure:

-

Dissolution: Dissolve the crude Granisetron free base from Protocol 2 in a suitable solvent such as absolute ethanol or toluene (approx. 10-12 volumes). Heat gently if necessary to achieve complete dissolution.[8]

-

Salt Formation: Cool the solution to room temperature. Slowly add a concentrated solution of hydrochloric acid in ethanol dropwise with stirring until the pH of the solution reaches 2-3 (checked with pH paper).

-

Crystallization: A white precipitate of Granisetron Hydrochloride will form. Stir the resulting slurry at room temperature for 1 hour, then cool to 0-5 °C and stir for an additional 2 hours to maximize crystallization.

-

Isolation: Collect the crystalline product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol.

-

Recrystallization (Purification): For final purification, recrystallize the crude Granisetron HCl from a water/ethanol mixture.[8] Dissolve the solid in a minimum amount of hot solvent, then allow it to cool slowly to form high-purity crystals.

-

Drying: Dry the final product in a vacuum oven at 60-70 °C until a constant weight is achieved.

Table 2: Quality Control Specifications for Granisetron Hydrochloride API

| Parameter | Specification |

| Appearance | White or yellowish-white crystalline powder |

| Identification | Conforms to reference standard (IR, HPLC) |

| Melting Point | Approx. 290-292 °C (with decomposition)[8] |

| pH (Solution S) | 4.0 to 6.5[10] |

| Related Substances | Individual impurity ≤ 0.1%, Total impurities ≤ 0.5% |

| Assay (HPLC) | 98.5% - 101.5% |

Analytical Validation Protocol

A robust analytical method is crucial for validating the purity of the synthesized Granisetron HCl. The following RP-HPLC method is suitable for assay and impurity profiling.[3][11]

Protocol 4: Validated RP-HPLC Method for Purity Analysis

Chromatographic Conditions:

-

Column: Kromasil C18 (250 x 4.6 mm, 5 µm) or equivalent.[3]

-

Mobile Phase: 0.05 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and Acetonitrile in a 70:30 v/v ratio.[3]

-

Flow Rate: 1.0 mL/min.[3]

-

Detector: UV at 301 nm.[3]

-

Column Temperature: 25 °C (Ambient).

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation: Prepare a standard solution of Granisetron Hydrochloride reference standard at a concentration of approximately 20 µg/mL in the mobile phase.

-

Sample Preparation: Prepare a sample solution of the synthesized Granisetron Hydrochloride at the same concentration (20 µg/mL) in the mobile phase.

-

Analysis: Equilibrate the column for at least 30 minutes. Inject the standard and sample solutions. The expected retention time for Granisetron is approximately 4.3 minutes under these conditions.[3]

-

Calculation: Calculate the purity and assay of the sample by comparing the peak area of the sample to the peak area of the reference standard.

Conclusion

This application note provides a detailed, logical, and scientifically grounded methodology for the synthesis of high-purity Granisetron Hydrochloride. By focusing on a modern, safe synthesis of the key 1-MICA intermediate and employing a highly efficient acid chloride activation strategy for the core amidation, this process is robust, scalable, and reliable. The inclusion of a validated HPLC method ensures that the final product can be rigorously tested to meet the stringent quality requirements for pharmaceutical use. This comprehensive guide serves as a valuable resource for researchers and drug development professionals engaged in the synthesis of this important antiemetic agent.

References

- 1. Granisetron (JAN/USAN/INN) | C18H24N4O | CID 5284566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Brl 43694A | C18H25ClN4O | CID 65264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. Human Metabolome Database: Showing metabocard for Granisetron (HMDB0015026) [hmdb.ca]

- 5. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

- 6. EP1484321A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Method for preparing granisetron hydrochloride from high tropine alkanamine - Eureka | Patsnap [eureka.patsnap.com]

- 9. Synthesis of Granisetron Hydrochloride | Semantic Scholar [semanticscholar.org]

- 10. drugfuture.com [drugfuture.com]

- 11. ijpsr.com [ijpsr.com]

Methyl 1-methyl-1H-indazole-3-carboxylate as a synthetic cannabinoid precursor

Application Note & Protocols

Topic: Methyl 1-methyl-1H-indazole-3-carboxylate as a Key Intermediate in the Synthesis of Indazole-3-Carboxamide Synthetic Cannabinoids